molecular formula C11H10N2O4 B3048184 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide CAS No. 15991-14-7

2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide

Cat. No.: B3048184
CAS No.: 15991-14-7
M. Wt: 234.21 g/mol
InChI Key: KWLDTBYBGCSLDU-UHFFFAOYSA-N
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Description

2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide is a versatile and key chemical intermediate in medicinal chemistry research, specifically for the synthesis of novel bioactive coumarin derivatives. Its core structure, featuring both the 7-hydroxycoumarin (umbelliferone) scaffold and a reactive hydrazide group, allows for the generation of diverse chemical libraries. This compound serves as a fundamental building block for several important classes of compounds, including Schiff bases , thiosemicarbazides , and various nitrogen-sulfur heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles . The primary research value of this intermediate lies in the exploration of new antimicrobial agents. Derivatives synthesized from this hydrazide have been investigated for their activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains . The biological potential of its derivatives is attributed to the coumarin nucleus, which is known for its broad pharmacological properties, combined with pharmacophores like the hydrazide linkage and azomethine (C=N) group in Schiff bases, which are frequently associated with antimicrobial efficacy . Researchers utilize this compound to develop potential new therapeutic candidates by constructing complex molecules such as thiazolidin-4-ones, which are known for their significant biological activities . The product is intended for use in a controlled laboratory environment by qualified professionals solely for scientific investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(7-hydroxy-2-oxochromen-4-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c12-13-10(15)3-6-4-11(16)17-9-5-7(14)1-2-8(6)9/h1-2,4-5,14H,3,12H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLDTBYBGCSLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301193839
Record name 2H-1-Benzopyran-4-acetic acid, 7-hydroxy-2-oxo-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301193839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15991-14-7
Record name 2H-1-Benzopyran-4-acetic acid, 7-hydroxy-2-oxo-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15991-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-4-acetic acid, 7-hydroxy-2-oxo-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301193839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various aldehydes for Schiff base formation. Major products formed from these reactions include Schiff bases, oxadiazoles, and triazoles .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

1. Antimicrobial Activity

  • Various derivatives of 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide have been tested for their antimicrobial properties against bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Studies have shown that these compounds possess significant antibacterial activity, comparable to standard antibiotics like amoxicillin .

2. Anti-inflammatory Activity

  • The anti-inflammatory effects of this compound have been evaluated using models such as the carrageenan-induced edema test. Results indicate that it effectively reduces inflammation, making it a candidate for treating inflammatory diseases .

3. Anticancer Activity

  • Research has demonstrated the potential of this compound in cancer therapy. In vitro studies have shown that it induces apoptosis in cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer), suggesting its role as a promising therapeutic agent against various cancers .

Case Studies

Several studies highlight the effectiveness and versatility of this compound:

Study Objective Findings
Synthesis and biological evaluationSynthesized novel derivatives showed significant antibacterial and anti-inflammatory activities.
Anticancer activity assessmentInduced apoptosis in HepG2 cells with minimal toxicity to normal cells; potential for further development as an anticancer drug.
Antioxidant propertiesDemonstrated antioxidant activity, suggesting additional therapeutic benefits in oxidative stress-related conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Derivatives

Table 1: Structural and Functional Comparisons of Selected Analogs
Compound Name Structural Features Synthesis Method Biological Activity Physical Properties
Parent compound 7-hydroxy, 2-oxo, 4-acetohydrazide Hydrazinolysis of ethyl ester precursor Antimicrobial (Gram±), antioxidant (DPPH IC₅₀: ~25 μM) m.p. 300°C
2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide 4-methyl, 7-oxy-linked acetohydrazide Reflux of ethyl ester with hydrazine hydrate Broad-spectrum antibacterial (e.g., S. aureus MIC: 8 μg/mL) m.p. 300°C; IR: νmax 1,612 cm⁻¹ (CONH)
Schiff base derivatives (e.g., Compound 9) Trifluoromethylphenylimino substituent on hydrazide Condensation with aromatic aldehydes (e.g., 4-trifluoromethylbenzaldehyde) Enhanced antimicrobial activity (MIC: 4 μg/mL for E. coli) Higher lipophilicity (logP: ~2.5)
Thiazolidin-4-one derivatives (e.g., 5a) Cyclized thiazolidinone ring fused to acetohydrazide Cyclocondensation with mercaptoacetic acid Antifungal activity (e.g., C. albicans MIC: 16 μg/mL) Improved metabolic stability
Naphthyl acetohydrazide complexes Naphthalene substituent with pyran-4-one coordination Condensation with naphthaldehydes and metal complexation Anticancer (IC₅₀: 12 μM against HeLa) Enhanced DNA binding affinity

Physicochemical and ADME Properties

  • Lipophilicity : The 4-methyl analog (logP ~1.8) is more lipophilic than the parent compound (logP ~1.2), enhancing cellular uptake but reducing aqueous solubility .
  • Metabolic Stability: Thiazolidinones exhibit longer half-lives (t₁/₂: ~6 h) due to resistance to hydrolysis .
  • Toxicity : Schiff bases with halogenated aryl groups (e.g., -CF₃) may pose hepatotoxicity risks at high doses .

Biological Activity

2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide, a derivative of coumarin, has garnered attention due to its diverse biological activities. Coumarin compounds are well-known for their antimicrobial, antifungal, and anticancer properties, and this specific hydrazide derivative exhibits significant potential in these areas.

Chemical Structure and Synthesis

The compound features a chromen-4-yl group fused with an acetohydrazide moiety. It is synthesized from 7-hydroxycoumarin through a series of reactions involving ethyl chloroacetate and hydrazine hydrate, leading to the formation of the hydrazide . The synthesis pathway can be summarized as follows:

  • Starting Material : 7-hydroxycoumarin.
  • Intermediate Formation : Reaction with ethyl chloroacetate in the presence of K2CO3.
  • Final Product : Condensation with hydrazine hydrate to yield this compound.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound against various pathogens:

Pathogen Activity Reference
Staphylococcus aureusModerate antibacterial activity
Escherichia coliModerate antibacterial activity
Candida albicansSignificant antifungal activity

The compound was tested using the cup plate method against standard antibiotics like ampicillin and ketoconazole, showing promising results .

Anticancer Activity

Research indicates that this compound exhibits anticancer properties, particularly against breast cancer cells. The mechanism involves apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Study 1: Antimicrobial Screening

A study evaluated various derivatives of 7-hydroxycoumarin, including this compound. The results showed that several derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, with the hydrazide derivative demonstrating superior efficacy against S. aureus and E. coli .

Study 2: Anticancer Potential

In vitro studies conducted on breast cancer cell lines revealed that the compound significantly inhibited cell proliferation. The study highlighted its potential to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Q. Basic

  • IR spectroscopy : Confirms carbonyl (1670–1700 cm⁻¹) and hydrazide N–H stretches (3268–3331 cm⁻¹) .
  • NMR (¹H/¹³C) : Key signals include the coumarin lactone proton (δ 6.1–6.3 ppm) and acetohydrazide NH₂ (δ 4.3–4.5 ppm) .
  • Elemental analysis : Validates C, H, N, and S content (±0.4% deviation) .

What in vitro bioactivities have been reported for this compound, and how are these assays designed?

Q. Basic

  • Antifungal activity : Tested via agar diffusion against Aspergillus flavus. Mycelial growth inhibition (16.94–19.51%) is measured at 10 µg/mL .
  • Antiviral activity : Against hepatitis A virus (HAV), IC₅₀ values (8.5–10.7 µg/mL) are determined using virustatic adsorption/replication assays .
    Data Table :
BioactivityOrganism/ModelConcentrationInhibition (%)/IC₅₀Ref.
AntifungalA. flavus10 µg/mL16.94–19.51%
AntiaflatoxigenicA. flavus10 µg/mL65.51%
Antiviral (HAV)Cell culture8.5 µg/mLIC₅₀ = 8.5 µg/mL

How can structural modifications enhance bioactivity?

Advanced
Derivatization focuses on the hydrazide moiety:

  • Schiff base formation : Condensation with aldehydes (e.g., 3-chlorobenzaldehyde) improves antifungal activity by ~20% .
  • Thiazolidinone derivatives : Cyclocondensation with 2-mercaptoacetic acid enhances antibacterial potency (e.g., MIC = 6.25 µg/mL against E. coli) .
    Methodology :
  • Use acetic acid/ZnCl₂ catalysis for cyclization .
  • Screen derivatives via dose-response curves (0.1–10 µg/mL) to identify SAR trends .

How should researchers address contradictions in concentration-dependent bioactivity data?

Advanced
The compound shows paradoxical effects (e.g., aflatoxin inhibition at 10 µg/mL vs. induction at 1 µg/mL). Mitigation strategies include:

  • Dose-response validation : Triplicate assays with statistical analysis (p < 0.05) .
  • Mechanistic studies : Use transcriptomics to identify upregulated mycotoxin genes at subeffective doses .

What crystallographic tools are recommended for structural analysis?

Q. Advanced

  • SHELX suite : For small-molecule refinement (SHELXL) and phasing (SHELXD). High-resolution data (<1.0 Å) improves accuracy .
  • WinGX/ORTEP : Visualize anisotropic displacement ellipsoids and generate publication-ready CIF files .

What mechanistic insights exist for its antiviral activity?

Advanced
Against HAV, the compound disrupts viral adsorption by binding to host cell receptors (e.g., TIM-1) and inhibits RNA-dependent RNA polymerase (RdRp) during replication . Methodology :

  • Surface plasmon resonance (SPR) : Confirm receptor binding (KD < 10 µM).
  • RT-qPCR : Quantify viral RNA reduction post-treatment .

How are stability and degradation profiles assessed under physiological conditions?

Q. Advanced

  • pH stability : Incubate in buffers (pH 2–9) and monitor decomposition via HPLC at 254 nm.
  • Thermal degradation : Use TGA/DSC to identify decomposition points (>200°C) .

What computational methods support SAR studies?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Predict binding to fungal CYP51 or viral RdRp (binding energy < −8.0 kcal/mol) .
  • DFT calculations : Optimize geometries at B3LYP/6-31G* level to correlate electronic properties (HOMO/LUMO) with bioactivity .

How do substituents at the 4-position of the coumarin core modulate activity?

Q. Advanced

  • Electron-withdrawing groups (Cl, Br) : Enhance antiaflatoxigenic activity (e.g., 65.51% inhibition with trichlorophenyl substitution) .
  • Hydrophobic groups (ethyl, phenyl) : Improve membrane permeability, increasing antifungal potency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide
Reactant of Route 2
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2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide

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